molecular formula C16H14N4O2 B2415240 N-([2,4'-bipyridin]-4-ylmethyl)-5-methylisoxazole-4-carboxamide CAS No. 2034579-39-8

N-([2,4'-bipyridin]-4-ylmethyl)-5-methylisoxazole-4-carboxamide

Cat. No.: B2415240
CAS No.: 2034579-39-8
M. Wt: 294.314
InChI Key: XOQGJHRDHRHWOT-UHFFFAOYSA-N
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Description

The compound “N-([2,4’-bipyridin]-4-ylmethyl)-5-methylisoxazole-4-carboxamide” is a complex organic molecule. It contains a bipyridine moiety, which is a type of bidentate ligand often used in coordination chemistry . It also contains an isoxazole ring, which is a five-membered ring with three carbon atoms and two heteroatoms (one oxygen and one nitrogen). The presence of a carboxamide group indicates potential for hydrogen bonding and polarity.


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would likely show significant conjugation and potential for interesting electronic properties. The bipyridine moiety could allow for chelation to metal ions, and the isoxazole ring could contribute to the compound’s reactivity .


Chemical Reactions Analysis

The reactivity of this compound would depend on several factors, including the presence and position of functional groups, the degree of conjugation, and steric effects. The bipyridine and isoxazole moieties could both be points of reactivity .

Scientific Research Applications

Antitumor Activity

Research on compounds structurally similar to N-([2,4'-bipyridin]-4-ylmethyl)-5-methylisoxazole-4-carboxamide has shown potent antitumor activity. For example, Lombardo et al. (2004) discovered a series of substituted 2-(aminopyridyl)- and 2-(aminopyrimidinyl)thiazole-5-carboxamides that serve as potent Src/Abl kinase inhibitors. These compounds demonstrated excellent antiproliferative activity against both hematological and solid tumor cell lines, with one compound being orally active in a K562 xenograft model of chronic myelogenous leukemia (CML), achieving complete tumor regressions with low toxicity at multiple dose levels (Lombardo et al., 2004).

Gene Regulation

Compounds with similar structures have been employed in gene regulation studies. Gottesfeld et al. (1997) reported that small molecules targeting specific DNA sequences could control gene expression. Synthetic polyamides containing N-methylimidazole and N-methylpyrrole amino acids, which are structurally related to the compound of interest, have shown affinity and specificity for DNA comparable to naturally occurring DNA-binding proteins. These compounds have been used to inhibit the transcription of specific genes, indicating their potential in therapeutic applications (Gottesfeld et al., 1997).

Enzyme Inhibition

Isoxazole derivatives have been investigated for their enzyme inhibitory properties. Knecht and Löffler (1998) studied the inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives. These compounds, including leflunomide and its active metabolite A77-1726, have shown significant effects on mitochondrial dihydroorotate dehydrogenase, essential for pyrimidine de novo synthesis. This inhibition could potentially explain the efficacy of such compounds in suppressing immune cell functions, which are dependent on pyrimidine nucleotides (Knecht & Löffler, 1998).

Fluorescence-Conjugated Applications

Recent studies have explored the use of fluorescence-conjugated pyrrole/imidazole polyamides for characterizing protein-DNA complex formation. Han, Sugiyama, and Harada (2016) discussed how Py-Im polyamides conjugated with fluorophores could be used for the detection of specific DNA sequences and potentially for characterizing protein-DNA complexes. This application suggests a valuable tool for molecular biology and genetics research, highlighting the versatility of compounds structurally related to this compound in scientific studies (Han, Sugiyama, & Harada, 2016).

Mechanism of Action

Without specific studies, it’s difficult to predict the exact mechanism of action of this compound. If it were to be used in a biological context, its mechanism would depend on factors like its size, shape, charge distribution, and the specific environment in which it is used .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in areas such as materials science, pharmaceuticals, or coordination chemistry, among others .

Properties

IUPAC Name

5-methyl-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]-1,2-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c1-11-14(10-20-22-11)16(21)19-9-12-2-7-18-15(8-12)13-3-5-17-6-4-13/h2-8,10H,9H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOQGJHRDHRHWOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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